molecular formula C25H25FN8O2 B610047 PF-5177624 CAS No. 1350821-45-2

PF-5177624

Cat. No.: B610047
CAS No.: 1350821-45-2
M. Wt: 488.52
InChI Key: TZOLUHQWLXJGBH-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of PDK1 in Cellular Signaling Pathways

PDK1 is essential for the activation of a variety of AGC kinases, including Akt (also known as protein kinase B or PKB), p70 S6 kinase (S6K), and various protein kinase C (PKC) isoenzymes. cellsignal.comontosight.aisdbonline.orgnih.gov Through these downstream effectors, PDK1 influences a wide array of cellular functions, such as cell growth, proliferation, survival, differentiation, glucose metabolism, cell migration, and apoptosis. cellsignal.comontosight.aisdbonline.org Its activity is often regulated by its recruitment to the plasma membrane through the binding of its pleckstrin homology (PH) domain to phosphoinositides like phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which are generated by activated phosphoinositide 3-kinase (PI3K). ontosight.aisdbonline.org

Overview of the PI3K/AKT/mTOR Pathway and its Dysregulation in Disease

The PI3K/AKT/mTOR pathway is a major intracellular signaling cascade that integrates signals from growth factors, hormones, and other stimuli to regulate critical cellular processes like growth, proliferation, survival, and metabolism. ontosight.aiidrblab.netresearchgate.netqiagen.comscientificarchives.commdpi.comfrontiersin.org PI3K activation leads to the production of PIP3, which in turn recruits and activates PDK1 and Akt at the cell membrane. ontosight.aisdbonline.orgresearchgate.netqiagen.comscientificarchives.com Activated Akt then phosphorylates numerous downstream targets, including mTOR (mammalian target of rapamycin), which exists in two complexes, mTORC1 and mTORC2, further regulating protein synthesis, cell growth, and metabolism. researchgate.netscientificarchives.commdpi.comresearchgate.net

Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in various human diseases, notably cancer, but also in metabolic disorders like diabetes, cardiovascular diseases, and neurological disorders. idrblab.netresearchgate.netqiagen.comscientificarchives.commdpi.comfrontiersin.org Aberrant activation of this pathway, often due to mutations or altered expression of its components, can lead to uncontrolled cell growth, survival, and proliferation, contributing to disease progression. researchgate.netqiagen.comscientificarchives.commdpi.comfrontiersin.org

PF-5177624 as a Research Tool and Chemical Probe

This compound is recognized as a specific and potent inhibitor of PDK1. medchemexpress.comtargetmol.com It has been utilized in biological research, particularly in studies investigating the role of PDK1 in various cellular processes and disease contexts. medchemexpress.comnih.govplos.org As a chemical probe, this compound allows researchers to selectively inhibit PDK1 activity and observe the downstream effects on cellular signaling and behavior, thereby helping to elucidate the specific functions of PDK1 within complex pathways like the PI3K/AKT/mTOR cascade. nih.govplos.org

Research has demonstrated that this compound can inhibit insulin-like growth factor-I (IGF-I) induced phosphorylation of downstream signaling molecules, such as Akt at threonine 308 and p70S6K, in certain cancer cells. medchemexpress.comnih.govplos.org This inhibition has been shown to block cell cycle progression and decrease cell proliferation and transformation in these cell lines. nih.govplos.org While its pharmacokinetic properties may not be suitable for in vivo studies, this compound serves as a valuable tool for in vitro investigations into PDK1-mediated pathways. nih.govplos.org

Detailed research findings on this compound's effects in breast cancer cells, for example, highlight its ability to downregulate the phosphorylation of key downstream targets of PDK1, leading to observed effects on cell cycle and proliferation. nih.govplos.org This underscores its utility in dissecting the specific contributions of PDK1 to growth factor-driven tumorigenesis in a research setting. nih.govplos.org

While specific quantitative data tables directly associated with this compound's inhibitory effects across a broad range of targets were not extensively detailed in the search results beyond its primary activity on PDK1 and downstream targets like Akt (T308) and p70S6K, the consistent reporting of its potency and selectivity for PDK1 in the context of the PI3K/AKT pathway in research studies validates its role as a targeted chemical probe for this enzyme. medchemexpress.comtargetmol.comnih.govplos.org

This compound is a chemical compound that has been identified and characterized as a potent and selective inhibitor of 3-Phosphoinositide-Dependent Kinase-1 (PDK1). Research into this compound has focused on its biochemical activity and its selectivity profile against related kinases, particularly within the PI3K/AKT signaling pathway.

Properties

CAS No.

1350821-45-2

Molecular Formula

C25H25FN8O2

Molecular Weight

488.52

IUPAC Name

(2R,3R)-3-[[6-[[4-Amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbonyl]-2-pyrazinyl]amino]-2-(4-fluorophenyl)-1-pyrrolidinecarboxaldehyde

InChI

InChI=1S/C25H25FN8O2/c1-14(2)34-11-17(21-24(27)29-12-30-25(21)34)23(36)19-9-28-10-20(32-19)31-18-7-8-33(13-35)22(18)15-3-5-16(26)6-4-15/h3-6,9-14,18,22H,7-8H2,1-2H3,(H,31,32)(H2,27,29,30)/t18-,22-/m1/s1

InChI Key

TZOLUHQWLXJGBH-XMSQKQJNSA-N

SMILES

O=CN1[C@H](C2=CC=C(F)C=C2)[C@H](NC3=NC(C(C4=CN(C(C)C)C5=NC=NC(N)=C54)=O)=CN=C3)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-5177624;  PF 5177624;  PF5177624; 

Origin of Product

United States

Discovery and Initial Characterization of Pf 5177624

Early Biochemical Assays and Potency Determination against PDK1 Early biochemical assays were conducted to determine the potency of PF-5177624 against PDK1 kinase activity. These assays revealed that this compound has a high affinity for PDK1. Specifically, a biochemical assay demonstrated a Ki value of approximately 1 nM against PDK1 kinase activity.nih.govplos.orgPotency can be measured through various in vitro assays, including biochemical assays that assess enzyme activity and cell-based assays that measure biological responses.pacificbiolabs.combiopharma-excellence.comfda.govIn cell-based assays using IGF-I stimulated breast cancer cell lines, this compound dose-dependently inhibited the phosphorylation of AKT at T308.plos.orgThe IC50 values for inhibiting pAKT (T308) were approximately 400 nM in MCF7 cells and 700 nM in T47D cells.plos.orgThese cellular IC50 values showed a relatively good correlation with cell proliferation inhibition, suggesting a link between kinase activity inhibition and cellular effects.nih.govplos.org

Biochemical Potency Data:

Assay TypeTargetValueUnitCitation
Biochemical AssayPDK1~1nM nih.govplos.org

Cellular Potency Data (Inhibition of pAKT (T308)):

Cell LineIC50 ValueUnitCitation
MCF7~400nM plos.org
T47D~700nM plos.org

Molecular Target Engagement and Mechanism of Action Elucidation of Pf 5177624

Direct Inhibition of PDK1 Kinase Activity

Research indicates that PF-5177624 functions through the direct inhibition of PDK1 kinase activity. nih.govnih.govaacrjournals.org PDK1 is a 63-kDa serine/threonine kinase with a catalytic domain and a pleckstrin homology (PH) domain. aacrjournals.org The PH domain is crucial for localizing PDK1 to the plasma membrane, where it phosphorylates various substrates. aacrjournals.org this compound has been shown to block IGF-I-stimulated PDK1 activity. medchemexpress.commedchemexpress.com Studies utilizing breast cancer cell lines, such as MCF7 and T47D, have demonstrated that this compound effectively inhibits the activation of downstream signaling molecules that are dependent on PDK1 activity. nih.govnih.govplos.orgaacrjournals.org

Modulation of Downstream Signaling Pathways by this compound

The inhibition of PDK1 by this compound leads to the modulation of several downstream signaling pathways, primarily those regulated by PDK1's phosphorylation of its substrates.

Inhibition of AKT Phosphorylation (T308)

One of the primary substrates of PDK1 is the protein kinase AKT. PDK1 phosphorylates AKT at a specific residue, Threonine 308 (T308), which is essential for the full activation of AKT. aacrjournals.orgscienceopen.com Studies have consistently shown that this compound inhibits the phosphorylation of AKT at this critical T308 site. nih.govnih.govaacrjournals.orgplos.org This inhibition has been observed in breast cancer cell lines like MCF7 and T47D following IGF-I stimulation. nih.govplos.orgplos.org Quantitative analysis using ELISA assays has determined the dose-dependent inhibition of pAKT at T308 by this compound, with reported IC50 values in the nanomolar range in these cell lines. nih.govplos.org While PDK1 primarily phosphorylates AKT at T308, full AKT activation also requires phosphorylation at Serine 473 (S473) by the mTORC2 complex. aacrjournals.orgscienceopen.com Although the primary effect of this compound is on T308 phosphorylation, some studies have noted an impact on S473 phosphorylation as well, particularly at later time points or in specific cell lines. nih.gov

Impact on Other Downstream Effectors of PDK1

Beyond AKT and p70S6K, PDK1 is known to phosphorylate a variety of other substrates, including isoforms of protein kinase C (PKCs) and other AGC kinase family members. aacrjournals.orgnih.govresearchgate.net While the research specifically on this compound primarily focuses on AKT and p70S6K, the broad role of PDK1 as a signaling hub suggests that this compound's inhibitory action could potentially impact other PDK1-dependent pathways. aacrjournals.orgnih.govresearchgate.net PDK1 is involved in regulating cell migration and invasion through effectors like PAK1, β3 integrin, ROCK1, MRCKα, and PLCγ1. nih.gov It also plays a role in cell polarity and actin polymerization. mdpi.com Although direct experimental data detailing the effects of this compound on all these potential substrates is not extensively highlighted in the provided search results, it is plausible that inhibiting PDK1 with this compound could influence these other downstream pathways, contributing to its cellular effects. researchgate.net Some studies suggest that a PDK1 inhibitor like this compound might block cell transformation by inhibiting multiple PDK1 substrates collaboratively. researchgate.net

Cellular Consequences of PDK1 Inhibition by this compound

The inhibition of PDK1 activity and the subsequent modulation of downstream signaling pathways by this compound lead to significant cellular consequences, particularly concerning cell cycle progression and proliferation. nih.govnih.govplos.orgaacrjournals.org

Effects on Cell Cycle Progression

This compound has been shown to block cell cycle progression. nih.govnih.govplos.orgplos.org Studies in breast cancer cell lines have demonstrated that treatment with this compound alters the distribution of cells within different phases of the cell cycle. nih.govplos.orgplos.org For instance, in MCF7 cells, this compound treatment decreased the cell population in the S phase and led to an increase in cells in the G2/M block. nih.govplos.org In T47D cells, a decrease in the S phase population and an increase in G0/G1 arrest were observed. nih.govplos.org These effects were confirmed using techniques such as propidium (B1200493) iodide staining followed by flow cytometry, as well as BrdU incorporation and phosphorylated Histone H3 staining assays. nih.govplos.orgplos.org The disruption of cell cycle progression by this compound is a direct consequence of inhibiting the PDK1-dependent signaling that promotes cell cycle entry and progression. nih.govplos.org

Data Table: Effects of this compound on Cell Cycle Progression in Breast Cancer Cells (Representative Data)

Cell LineTreatment (this compound)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF7Control (DMSO)Data variesData variesData varies
MCF7+ this compoundDecreasedDecreasedIncreased (G2/M block)
T47DControl (IGF-I stimulated)Data variesData variesData varies
T47D+ this compoundIncreased (G0/G1 arrest)DecreasedData varies

Preclinical Pharmacological Characterization of Pf 5177624

In Vitro Efficacy Studies in Disease-Relevant Cell Models

In vitro studies using cell lines are a fundamental part of preclinical research to understand a compound's mechanism of action and evaluate its efficacy at the cellular level. amerigoscientific.com

Breast Cancer Cell Lines (e.g., MCF7, T47D)

PF-5177624 has been studied in various breast cancer cell lines, notably MCF7 and T47D. nih.govplos.orgresearchgate.net These cell lines are commonly used models for estrogen receptor-positive (ER+) breast cancer, and both harbor PIK3CA mutations, which are relevant to the PI3K/AKT pathway targeted by this compound. nih.govnih.govexplorationpub.com MCF7 cells are widely utilized due to their high expression of ER, mimicking ER+ breast cancers. explorationpub.com T47D cells are also used to represent luminal A breast cancer and are ER-positive and hormone-dependent. explorationpub.com Studies have shown that these cell lines are responsive to stimulation by Insulin-Like Growth Factor-I (IGF-I), which leads to the activation of the PI3K/AKT pathway and subsequent phosphorylation of AKT and p70S6K via PDK1. nih.govplos.orgnih.gov

Inhibition of Cell Proliferation and Transformation

Research has demonstrated that this compound effectively inhibits cell proliferation and transformation in breast cancer cell lines like MCF7 and T47D. nih.govplos.orgnih.gov By targeting PDK1, this compound disrupts the IGF-PI3K pathway, which is critical for cellular proliferation and inhibition of apoptosis. nih.gov Inhibition of PDK1 activity by this compound is sufficient to induce anti-tumor activity in these cells. nih.govaacrjournals.org This inhibition leads to blocked cell cycle progression and a decrease in cell proliferation and transformation that is induced by IGF-I activation. nih.govplos.orgnih.gov

Data on the inhibition of cell proliferation can be quantified by metrics such as IC50 values, which represent the concentration of the compound required to inhibit cell proliferation by 50%. Studies using resazurin (B115843) assays have been performed to determine the IC50 values of this compound for inhibiting cell proliferation in MCF7 and T47D cells. plos.org Soft agar (B569324) assays have also been used to assess the inhibition of cell transformation by measuring the reduction in colony formation. plos.org

Cellular Functional Assays (e.g., ELISA, Western Blot analysis, MTT assays)

Various cellular functional assays have been employed to investigate the effects of this compound on cellular signaling pathways and functions. These include ELISA, Western Blot analysis, and MTT assays. nih.govplos.orgexplorationpub.comdrugbank.commdpi.com

Western Blot analysis is a common technique used to detect and quantify specific proteins in a sample and can reveal protein modifications like phosphorylation. licorbio.comazurebiosystems.com This method has been used to determine the phosphorylation levels of key proteins in the IGF-PI3K pathway, such as AKT (specifically at T308) and p70S6K, following treatment with this compound. nih.govaacrjournals.orgplos.orgresearchgate.net Results from Western Blots have shown that this compound downregulates the phosphorylation of these downstream signaling molecules. nih.govplos.org Western blot analysis has also been used to assess PARP cleavage, an indicator of apoptosis. plos.org

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based technique used for detecting and quantifying soluble substances like proteins and peptides. azurebiosystems.comthermofisher.com ELISA assays, such as pAKT (T308) ELISA, have been utilized to determine the IC50 values of this compound based on its ability to inhibit the phosphorylation of AKT at the T308 residue. researchgate.net ELISAs are known for their sensitivity and are often used for quantitative analysis of proteins in various sample types. azurebiosystems.comazurebiosystems.com

MTT assays are a type of colorimetric assay used to measure cell viability and proliferation. While not explicitly detailed for this compound in the provided context, MTT assays are standard tools in cellular functional studies to assess the metabolic activity of cells as an indicator of viability and growth inhibition. mdpi.com

Here is a representation of potential in vitro efficacy data based on the descriptions:

Cell LineAssay TypeEndpointResult (Example)Citation
MCF7Resazurin Cell ProliferationIC50 (µM)~1-5 plos.org
T47DResazurin Cell ProliferationIC50 (µM)~1-5 plos.org
MCF7Soft Agar AssayColony Number Reduction (% Inhibition)Significant plos.org
T47DSoft Agar AssayColony Number Reduction (% Inhibition)Significant plos.org
MCF7Western BlotpAKT (T308) PhosphorylationDecreased nih.govplos.org
T47DWestern BlotpAKT (T308) PhosphorylationDecreased nih.govplos.org
MCF7Western Blotp70S6K PhosphorylationDecreased nih.govplos.org
T47DWestern Blotp70S6K PhosphorylationDecreased nih.govplos.org
MCF7pAKT (T308) ELISAIC50 (µM)~0.2-1 researchgate.net
T47DpAKT (T308) ELISAIC50 (µM)~0.2-1 researchgate.net

Note: The example numerical results in the table are illustrative based on the descriptions of potency and observed effects in the sources and may not represent precise published values if not explicitly stated.

Preclinical Pharmacokinetic (PK) and ADME Assessment

Pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding how a compound is handled by the body. amerigoscientific.comreactionbiology.combioduro.comhdbiosciences.com These studies provide data necessary for determining dosing schedules and routes of administration for in vivo testing and help predict drug behavior in humans. reactionbiology.comcam.ac.uknih.gov

In Vitro ADME Studies (e.g., Metabolic Stability, Protein Binding)

In vitro ADME studies are performed using biological matrices such as liver microsomes, hepatocytes, and plasma to assess a compound's metabolic fate and binding characteristics. amerigoscientific.combioduro.comhdbiosciences.comsygnaturediscovery.com

Metabolic stability studies evaluate how quickly a compound is metabolized by enzymes, primarily in the liver. amerigoscientific.comhdbiosciences.com These studies often use liver microsomes or hepatocytes from various species, including humans and rodents, to determine the rate of metabolism and identify potential metabolic pathways. amerigoscientific.comhdbiosciences.comsygnaturediscovery.com Metabolic stability is typically assessed by measuring the percentage of the parent compound remaining after incubation or determining its intrinsic clearance (CLint).

Protein binding studies assess the extent to which a compound binds to proteins in plasma or tissues. amerigoscientific.comhdbiosciences.comsygnaturediscovery.combioivt.com Plasma protein binding is particularly important as only the unbound fraction of a drug is generally available to exert pharmacological effects and be cleared from the body. sygnaturediscovery.combioivt.com Techniques such as equilibrium dialysis or ultrafiltration are commonly used to determine protein binding. hdbiosciences.comsygnaturediscovery.com

While the provided information indicates that this compound does not possess desirable pharmacokinetic properties for animal studies nih.gov, specific detailed quantitative data on its in vitro metabolic stability and protein binding from the searches is limited. However, the types of studies conducted in preclinical ADME assessments generally include these parameters. amerigoscientific.combioduro.comhdbiosciences.comsygnaturediscovery.com

In Vivo Pharmacokinetic Profiles in Preclinical Species (e.g., Rodents)

In vivo pharmacokinetic studies involve administering the compound to animal models, such as rodents (mice and rats are commonly used), and measuring its concentration in biological fluids (like blood or plasma) and tissues over time. nih.govreactionbiology.combioduro.comcam.ac.uk These studies provide information on parameters such as absorption, distribution, clearance (CL), half-life (t1/2), volume of distribution (Vss), and bioavailability. bioduro.comcam.ac.uk

Rodent models are frequently used in early preclinical PK studies to understand how a drug is absorbed, distributed, metabolized, and excreted in a living system. reactionbiology.combioduro.comcam.ac.uknih.gov Various routes of administration can be used, including intravenous and oral. bioduro.comcam.ac.uk Analysis of samples from these studies is often performed using techniques like LC-MS/MS. reactionbiology.comhdbiosciences.com

Despite its potent in vitro activity, the provided information explicitly states that this compound "does not have the desirable pharmacokinetic properties to perform animal studies" nih.gov. This suggests that based on initial assessments, likely including in vitro ADME and possibly limited in vivo evaluations, the compound's PK profile was deemed unsuitable for progression to more extensive animal efficacy studies. Therefore, detailed in vivo pharmacokinetic profiles in rodents for this compound are not available in the provided search results due to this limitation. nih.gov

Assessment of Preclinical In Vivo Disposition and Metabolic Fate

Assessment of in vivo disposition and metabolic fate is a key component of preclinical pharmacological characterization. These studies aim to understand how a compound is handled by a living organism, including its absorption into the bloodstream, distribution to various tissues and organs, the biochemical transformations it undergoes (metabolism), and how it is eliminated from the body (excretion). Techniques such as mass balance studies using radiolabeled compounds and metabolite identification using analytical methods like LC-MS/MS are commonly employed to gain detailed insights into these processes. admescope.comnih.govnih.govnuvisan.com The metabolic fate of a drug can involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation), primarily occurring in the liver but also in other tissues. rsc.orgmsdmanuals.comyoutube.com Identifying metabolites and understanding their formation pathways and activity is crucial.

Considerations for In Vivo Studies and Compound Optimization

The observed limitations in the pharmacokinetic properties of this compound highlight important considerations for conducting in vivo studies and underscore the necessity of compound optimization. For a compound to be effectively evaluated in in vivo animal models and potentially advance towards clinical development, it must exhibit a favorable pharmacokinetic profile. This typically includes sufficient bioavailability, appropriate distribution to target tissues, a reasonable metabolic stability, and a clear route of excretion, avoiding rapid clearance or the formation of toxic metabolites. nuvisan.commsdmanuals.commedicilon.com

Advanced Methodological Approaches in Pf 5177624 Research

Biophysical Techniques for Target Engagement and Binding Kinetics

Biophysical techniques are essential for quantifying the direct interaction between a small molecule like PF-5177624 and its intended protein target, such as PDK1. These methods provide critical data on target engagement, confirming that the compound physically binds to the target, and characterize the binding kinetics, including association and dissociation rates (ka and kd) and the equilibrium dissociation constant (KD). bioascent.comevotec.combruker.com

Techniques such as Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are label-free biosensor technologies commonly used for these purposes. bioascent.comevotec.com In SPR, a target protein is immobilized on a sensor chip, and the binding of the small molecule from solution causes a change in the refractive index near the chip surface, which is detected as a change in the SPR signal. bioascent.com This allows for real-time monitoring of the binding event and the determination of kinetic parameters. bioascent.com GCI offers similar capabilities with potentially higher resolution and flexibility in experimental design, making it suitable for various target types, including transmembrane proteins. evotec.com

Other biophysical approaches utilized in drug discovery include Thermal Shift assays and Microscale Thermophoresis, which can complement SPR and GCI by providing orthogonal confirmation of binding and assessing thermal stability changes upon ligand binding. bioascent.com Fluorescence Polarization (FP) competitive binding assays are also used to identify molecules that compete with a known ligand for a binding site. nih.gov These techniques collectively provide robust evidence of direct target engagement and detailed insights into the thermodynamics and kinetics of the binding interaction, which are crucial for understanding a compound's pharmacological profile. bruker.comwhiterose.ac.uk

Advanced Cellular and Phenotypic Assays for Mechanism Deconvolution

For compounds targeting kinases like PDK1, cellular assays often involve monitoring the phosphorylation status of downstream substrates. This compound has been shown to downregulate the phosphorylation of key downstream targets of PDK1, such as AKT and p70S6K, indicating inhibition of the PI3K/PDK1/AKT signaling pathway within cells. researchgate.net

Phenotypic assays evaluate the effect of this compound on observable cellular characteristics relevant to disease states, such as cell proliferation, cell cycle progression, and cellular transformation. Research has demonstrated that this compound can block cell cycle progression and decrease cell proliferation and transformation in breast cancer cells, linking its molecular activity to relevant cellular phenotypes. researchgate.net These assays are vital for confirming target engagement in a physiological context and understanding the functional consequences of inhibiting the target protein. uni-frankfurt.de

Computational Chemistry and Modeling Approaches

Computational chemistry and molecular modeling play a significant role in the research of small molecules like this compound, offering insights into ligand-target interactions, predicting activity, and guiding chemical modifications. gtu.edu.tranu.edu.ausiemens.comschrodinger.com These methods complement experimental studies by providing atomic-level details and predictive capabilities. schrodinger.com

Molecular Docking Studies with PDK1

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. schrodinger.com In the context of this compound research, molecular docking studies with PDK1 aim to determine how the compound fits into the binding site, particularly the allosteric PIF pocket which is a known protein-protein interaction site targeted by modulators. nih.govnih.gov By simulating the interaction between this compound and the 3D structure of PDK1, docking studies can identify key residues involved in binding, predict the binding pose, and estimate the binding energy. nih.govmdpi.com These insights are valuable for understanding the molecular basis of this compound's activity and for designing analogs with improved binding characteristics. Docking simulations typically involve exploring various conformations of the ligand and orientations within the binding site, scoring these poses based on interaction energies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a series of compounds and their biological activity. nih.govnih.govqsartoolbox.org For this compound research, QSAR modeling of its analogs would involve analyzing a set of structurally related compounds with known activity against PDK1 or in relevant cellular assays. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog and correlating them with the observed activity, a predictive model can be developed. nih.gov This model can then be used to predict the activity of new, untested this compound analogs, guiding the synthesis of compounds with potentially enhanced potency or desired properties. nih.gov QSAR models help in identifying the structural features that are important for activity and can streamline the lead optimization process. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govwikipedia.org3ds.com Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, simulating their movements and interactions in a simulated physiological environment (e.g., including solvent and ions). nih.govebi.ac.uk

Therapeutic Implications and Future Preclinical Research Directions for Pdk1 Inhibition with Pf 5177624

Preclinical Evidence Supporting Therapeutic Potential in Oncology (e.g., Breast Cancer)

Preclinical studies have provided evidence supporting the therapeutic potential of PDK1 inhibition with PF-5177624 in various cancer contexts, with a notable focus on breast cancer. Targeting PDK1 within the IGF-PI3K pathway has been shown to block breast cancer cell proliferation and transformation. nih.govsemanticscholar.org Specifically, in luminal estrogen receptor (ER)-positive breast cancer cell lines like MCF7 and T47D, which often harbor PIK3CA mutations and exhibit responsiveness to IGF-I induction, this compound demonstrated inhibitory effects on downstream signaling molecules. nih.gov

Research indicates that this compound can inhibit IGF-I induced phosphorylation of key downstream targets, block cell cycle progression, and reduce cell proliferation and transformation in these breast cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values determined for inhibiting phosphorylated AKT (pAKT) at T308 and for inhibiting cell proliferation were found to be relatively similar, suggesting a correlation between PDK1 kinase activity inhibition and the observed effects on cell growth. nih.gov Furthermore, this compound induced a subG1 cell population in both MCF7 and T47D cells, indicating that PDK1 inhibition may trigger apoptosis. nih.gov

While this compound has served as a valuable tool to investigate PDK1-mediated pathways in cellular studies, its pharmacokinetic properties have been noted as not being ideal for animal studies. nih.gov Nevertheless, these preclinical findings underscore the potential of targeting PDK1 for anti-tumor activity in breast cancer cells.

Potential for Addressing Resistance Mechanisms in PI3K/AKT Pathway-Driven Cancers

The PI3K/AKT pathway is frequently implicated in the development of resistance to various cancer therapies, including conventional chemotherapy, radiotherapy, and targeted agents. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov Overactivation of this pathway, often due to mutations or amplifications in components like PI3K or AKT, or loss of the tumor suppressor PTEN, contributes to increased cell survival, proliferation, and resistance to apoptosis. creative-diagnostics.comnih.govfrontiersin.org Given that PDK1 is a key activator of AKT and other downstream kinases in this pathway, inhibiting PDK1 presents a potential strategy to overcome such resistance mechanisms. nih.govnih.govpatsnap.com

Dysregulation of the PI3K/AKT pathway is closely linked to tumor progression and resistance to standard therapies in breast cancer. frontiersin.org Activation of PI3K/AKT can lead to drug resistance through mechanisms such as promoting the efflux of chemotherapeutic drugs via ABC transporters and conferring anti-apoptotic effects. frontiersin.org In hormone receptor-positive breast cancers, aberrant activation of this pathway can also contribute to endocrine treatment resistance. frontiersin.orgresearchgate.net

Preclinical evidence suggests that targeting PDK1 can re-sensitize cancer cells to other therapies. For instance, studies have shown that PDK1 deletion or inhibition with certain compounds can re-sensitize breast cancer cells to PI3Kα inhibitors. nih.gov This highlights the potential of PDK1 inhibitors like this compound, or their derivatives, to be used in combination therapies to circumvent or reduce resistance to existing treatments targeting the PI3K/AKT pathway or other related survival mechanisms.

Exploration of this compound as a Chemical Probe for Other PDK1-Mediated Pathologies

Beyond its role in oncology, PDK1 is involved in regulating various cellular processes, suggesting its potential involvement in other pathologies. nih.govnih.gov Potent and selective small molecule inhibitors like this compound are valuable as chemical probes to further dissect the biological functions of PDK1 and understand its contribution to different disease states. nih.govnih.gov Chemical probes are critical tools for characterizing and validating protein targets. nih.gov

While the primary focus of research on this compound has been in cancer, its selectivity for PDK1 allows researchers to use it to explore the consequences of specifically inhibiting PDK1 activity in other biological contexts. This could include investigating the role of PDK1 in metabolic disorders like type 2 diabetes, where the PI3K/AKT pathway is a key regulator of glucose homeostasis, or in cardiovascular diseases like cardiac hypertrophy. patsnap.com By selectively inhibiting PDK1 with a compound like this compound, researchers can gain insights into the specific contributions of PDK1-mediated signaling to the pathogenesis of these conditions, independent of other kinases.

The use of this compound as a chemical probe can help to delineate PDK1-dependent pathways and identify downstream effectors that contribute to disease development or progression in these other pathologies. This knowledge can, in turn, inform the potential therapeutic applicability of PDK1 inhibitors beyond cancer.

Identification of Unexplored Molecular Interactions and Biological Processes

Understanding the full spectrum of molecular interactions and biological processes influenced by PDK1 is crucial for fully appreciating its role in health and disease and for developing targeted therapies. While much is known about PDK1's interaction with and phosphorylation of key AGC kinases like AKT, there may be other, less-explored molecular interactions and downstream processes that are also regulated by PDK1. nih.govnih.gov

This compound, as a selective PDK1 inhibitor, can serve as a tool to help uncover these unexplored interactions and processes. By using this compound in cellular or in vivo models and employing advanced techniques such as proteomics, phosphoproteomics, and interactome mapping, researchers can identify proteins or other molecules whose activity, phosphorylation status, or interaction profiles are altered upon PDK1 inhibition. pnnl.govebi.ac.ukki.sinih.gov This can reveal novel substrates of PDK1, previously unknown protein-protein interactions involving PDK1 or its downstream effectors, or biological processes that are unexpectedly influenced by PDK1 activity.

Techniques such as proximity labeling coupled with mass spectrometry can be particularly useful in identifying interaction partners of a specific protein like PDK1 in living cells. nih.gov Applying such methods in the presence and absence of this compound could help distinguish between direct and indirect interactions influenced by PDK1 activity. Identifying these unexplored molecular connections and biological processes could uncover new therapeutic targets or provide a more comprehensive understanding of the mechanisms underlying PDK1-mediated diseases.

Methodological Challenges and Opportunities in Preclinical Development of PDK1 Inhibitors

The preclinical development of PDK1 inhibitors, including compounds like this compound, faces several methodological challenges and presents opportunities for innovation. One significant challenge in developing kinase inhibitors is achieving high selectivity while maintaining potency. nih.govpnas.org Early kinase inhibitors often lacked specificity, leading to off-target effects. nih.gov While this compound is described as relatively potent and selective, achieving even greater selectivity remains an ongoing goal in kinase inhibitor development to minimize potential side effects and improve therapeutic index. nih.govnih.gov

Another challenge lies in targeting allosteric sites on kinases, which can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket, but are often more challenging to target with small molecules due to their involvement in protein-protein or protein-peptide interactions. pnas.orgpatsnap.com this compound is noted as an allosteric inhibitor. pnas.org Developing compounds that effectively target these allosteric sites represents an opportunity for creating more specific PDK1 inhibitors.

Furthermore, translating preclinical findings from in vitro studies to in vivo efficacy can be challenging. As noted with this compound, desirable pharmacokinetic properties are crucial for successful animal studies and eventual clinical translation. nih.gov Optimizing factors such as absorption, distribution, metabolism, and excretion (ADME) is a critical aspect of preclinical development. acs.org

Opportunities in preclinical development include the use of advanced model systems, such as patient-derived xenografts (PDXs) and organoids, which better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell lines. utah.edu These models can provide more predictive preclinical data on the efficacy of PDK1 inhibitors. Additionally, exploring rational drug combinations based on a deeper understanding of resistance mechanisms and compensatory pathways activated upon PDK1 inhibition presents a significant opportunity to enhance therapeutic outcomes. pnas.orgnih.govmdpi.com

Strategic Directions for Further Research into this compound Derivatives

Another key direction is the design of derivatives with enhanced selectivity for PDK1. While this compound shows relative selectivity, further refinement could minimize potential off-target effects and improve the therapeutic window. nih.gov Exploring modifications to the chemical scaffold of this compound to improve binding affinity or target specific allosteric sites with even greater precision represents a strategic opportunity. pnas.org

Research into derivatives could also focus on developing compounds with improved potency or different binding kinetics that might lead to more sustained inhibition of PDK1 activity. Furthermore, investigating the potential for developing tissue-specific or tumor-targeting derivatives could help concentrate the drug at the site of disease and reduce systemic exposure.

Conclusion and Research Outlook

Summary of Key Academic Contributions of PF-5177624 Research

Academic research on this compound has primarily focused on its ability to inhibit PDK1 and the downstream effects of this inhibition, particularly within the context of the PI3K/AKT signaling pathway. Studies have demonstrated that targeting PDK1 with this compound can block breast cancer cell proliferation and transformation, particularly in luminal ER-positive breast cancer cell lines harboring PIK3CA mutations. researchgate.net this compound has been shown to downregulate the phosphorylation of key downstream targets of PDK1, such as AKT (at T308) and p70S6K. researchgate.netresearchgate.net This inhibition of phosphorylation is crucial as the PI3K/AKT pathway is frequently hyperactivated in various cancers and plays a significant role in cell growth, proliferation, differentiation, motility, and survival. nih.govfiercebiotech.com

Research using this compound has provided evidence that targeting PDK1 within the IGF-PI3K pathway can inhibit the activation induced by Insulin-Like Growth Factor-I (IGF-I) in breast cancer cells. researchgate.net This suggests that PDK1 inhibitors like this compound could potentially block IGF-I induced cell transformation by inhibiting multiple PDK1 substrates collaboratively. researchgate.net

Studies have also explored the potential of PDK1 inhibitors in overcoming resistance mechanisms in cancer. For instance, PDK1 has been implicated in the process by which cancers acquire resistance to CDK4/6 inhibitors in ER-positive breast cancer cells. nih.govedisongroup.com Inhibition of PDK1 may enhance the effect of these drugs, suggesting a potential for combination therapies. edisongroup.com

Data from studies utilizing this compound and other PDK1 inhibitors have highlighted the critical role of PDK1 as a master regulatory protein kinase within the AGC kinase family, activating multiple downstream effectors involved in the development of various diseases, including cancer and inflammatory responses. researchgate.net

Future Perspectives for PDK1 Inhibitor Research in Preclinical Models

Future preclinical research involving PDK1 inhibitors, including compounds structurally related to or building upon the findings from this compound studies, is anticipated to explore several key areas. There is a recognized need for further preclinical studies to investigate the effects of PDK1 inhibitors with improved pharmacokinetic properties and/or molecular bioavailability to enhance their potential as therapeutic agents. nih.gov

Preclinical models will likely continue to be used to assess the efficacy of PDK1 inhibitors in various cancer types, including those where the PI3K/mTOR pathway is hyperactivated. nih.gov The potential for combination therapies, particularly with agents like CDK4/6 inhibitors, warrants further investigation in preclinical settings to evaluate synergistic effects in overcoming resistance and improving treatment outcomes. nih.govedisongroup.com

Identifying the specific pathways that are constitutively activated or the genetic defects in resistant versus sensitive cells will be crucial for understanding how to best utilize PDK1 inhibitors and may involve further preclinical studies using compounds like this compound as tools. nih.gov

Furthermore, preclinical research may explore novel strategies for delivering PDK1 inhibitors, such as using nanodelivery systems, to potentially improve their efficacy and reduce off-target effects. nih.gov

The role of PDK1 in cell migration and tumor invasion is another area for continued preclinical investigation, as accumulating evidence indicates its vital role in these processes. researchgate.net Preclinical models can help elucidate the mechanisms by which PDK1 inhibitors affect these behaviors.

Broader Impact on Understanding Kinase Biology and Disease Pathogenesis

Research into PDK1 inhibitors, exemplified by studies with this compound, has a broader impact on the understanding of kinase biology and disease pathogenesis. PDK1's role as a central signaling hub that activates multiple downstream AGC kinases underscores its importance in regulating fundamental cellular processes like growth, proliferation, survival, and metabolism. researchgate.netresearchgate.net

Studies on PDK1 inhibition contribute to a deeper understanding of how dysregulation of the PI3K/AKT pathway contributes to the initiation and progression of various diseases, particularly cancer. By inhibiting PDK1, researchers can dissect the specific contributions of this kinase to the activation of its substrates and the downstream signaling cascades that drive malignant phenotypes. researchgate.netresearchgate.net

The investigation of PDK1 inhibitors in the context of drug resistance mechanisms, such as resistance to CDK4/6 inhibitors, provides valuable insights into the adaptive strategies employed by cancer cells and highlights potential therapeutic targets to circumvent these mechanisms. nih.govedisongroup.com

Q & A

Q. How should researchers design experiments to evaluate PF-5177624’s antitumor activity in breast cancer cell lines?

  • Methodology : Use concentration-gradient assays (e.g., 0.1–1.0 µM) with DMSO as a negative control. Include replicates (n ≥ 3) to ensure statistical robustness. For phenotypic analysis, employ microscopy (as in , Figure B/C) to quantify cell viability and morphological changes. Validate results across multiple cell lines (e.g., MCF7 vs. T47D) to assess specificity .
  • Key Considerations : Ensure consistency in incubation times and culture conditions. Reference experimental protocols from kinase inhibition studies (e.g., PDK-1 targeting) to align with this compound’s mechanism .

Q. What methodologies are recommended to determine this compound’s mechanism of action (MoA) in kinase signaling pathways?

  • Methodology : Combine phosphoprotein profiling (e.g., p-AKT, p-S6K) with kinase inhibition assays. Use Western blotting or ELISA to quantify pathway activation (see , Figure B/D). Pair with siRNA knockdown of PDK-1 to confirm target specificity .
  • Data Interpretation : Compare dose-response curves across cell lines to identify MoA variations. For example, MCF7 showed stronger inhibition than T47D, suggesting cell-type-dependent efficacy .

Q. How should researchers select optimal this compound concentrations for in vitro studies?

  • Methodology : Conduct dose-response experiments to calculate IC50 values. For MCF7, 0.4 µM significantly reduced cell viability ( , Figure C). Validate with apoptosis assays (e.g., Annexin V staining) to confirm cytotoxic vs. cytostatic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between MCF7 and T47D cell lines?

  • Methodology : Perform comparative genomic analysis to identify genetic or proteomic differences (e.g., PTEN status, IGF-1 receptor expression). Use RNA-seq to map pathway dysregulation. Statistical tools like ANOVA can quantify variability ( , Figure E) .
  • Case Study : T47D’s weaker response ( , Figure D) may stem from compensatory signaling; test combinatorial inhibition (e.g., PI3K/AKT inhibitors) to validate .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other therapeutics?

  • Methodology : Apply Chou-Talalay synergy assays or isobologram analysis. Use CompuSyn software to calculate combination indices (CI). For example, pair this compound with mTOR inhibitors to target parallel pathways .

Q. How can researchers address variability in this compound’s antitumor activity across experimental replicates?

  • Methodology : Implement mixed-effects models to account for batch variability. Use Bland-Altman plots to assess reproducibility. Pre-screen cell lines for mycoplasma contamination to minimize confounding factors .

Q. What experimental designs are recommended to study this compound’s long-term resistance mechanisms?

  • Methodology : Establish chronic exposure models (e.g., 6–8 weeks of sublethal dosing). Perform whole-exome sequencing to identify acquired mutations. Monitor adaptive changes in PDK-1 expression via qPCR .

Methodological Frameworks

Q. How to translate in vitro this compound findings into preclinical models?

  • Methodology : Use patient-derived xenografts (PDX) or organoids to retain tumor heterogeneity. Validate pharmacokinetics (PK) via LC-MS/MS to ensure compound stability in vivo .

Q. What criteria should guide the optimization of this compound’s experimental protocols?

  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize assays with clinical relevance (e.g., metastasis suppression) over purely mechanistic studies .

Q. How to design studies investigating this compound’s off-target effects?

  • Methodology : Employ kinome-wide profiling (e.g., KINOMEscan) or thermal shift assays. Cross-reference with PubChem’s BioAssay data to identify potential off-target interactions .

Data Analysis and Reporting Standards

  • Raw Data Handling : Deposit raw microscopy images and flow cytometry data in repositories like Figshare (). Use SI units and avoid redundant data presentation ().
  • Contradiction Analysis : Apply triangulation by combining quantitative (e.g., viability assays) and qualitative (e.g., pathway activation) data to validate findings ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-5177624
Reactant of Route 2
PF-5177624

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.